N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the triazole ring: The triazole ring can be synthesized via a “click” chemistry approach, involving the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Coupling with piperidine: The final step involves the coupling of the triazole intermediate with a piperidine derivative, followed by N-methylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites. The piperidine moiety may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}acetamide: A similar compound with a different triazole ring.
N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propionamide: A compound with a propionamide group instead of an acetamide group.
Uniqueness
N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, enhances its ability to interact with metal ions and enzymes, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c1-22(18(13-19)7-3-2-4-8-18)17(25)12-23-9-5-6-16(10-23)11-24-15-20-14-21-24/h14-16H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWJQVPRFWRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCCC(C1)CN2C=NC=N2)C3(CCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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